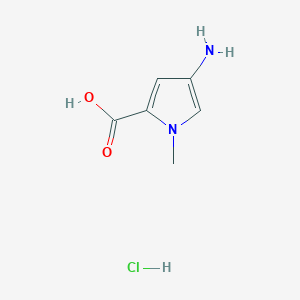
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-benzyl-2,2,5,5-tetramethyloxolan-3-amine” can be represented by the InChI code:1S/C15H23NO/c1-14(2)10-13(15(3,4)17-14)16-11-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3 . The molecular weight of this compound is 233.35 . Physical And Chemical Properties Analysis
“N-benzyl-2,2,5,5-tetramethyloxolan-3-amine” has a predicted boiling point of 311.4±35.0 °C and a predicted density of 0.99±0.1 g/cm3 . The pKa of this compound is predicted to be 9.00±0.60 .Wissenschaftliche Forschungsanwendungen
Catalytic Methodologies
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine is closely related to the broader class of benzylamines, which are central to many pharmaceutically active compounds. Research shows the development of novel catalytic methodologies to access these structural motifs. For instance, the iron-catalyzed direct amination of benzyl alcohols, including the synthesis of N-benzyl piperidines, represents a significant advancement in the sustainable production of benzylamines (Yan, Feringa, & Barta, 2016).
Electrochemical Oxidation-Induced Amination
Electrochemical oxidation techniques have been developed for site-selective intramolecular C(sp3)–H amination. This approach allows for the efficient production of benzylic and nonactivated tertiary, secondary, primary C(sp3)–H amination, offering a pathway to various nitrogen-containing compounds (Hu, Zhang, Bu, Nie, & Lei, 2018).
Intermolecular Amination of C-H Bonds
Methodologies for intermolecular C-H amination, particularly focusing on benzylic and tertiary C-H bonds, have been explored. These methods enable the production of substituted amines and amino alcohols, playing a significant role in organic synthesis and pharmaceutical research (Fiori & Du Bois, 2007).
Synthesis of Amines
Catalytic systems have been developed for the synthesis of a variety of amines, including primary, secondary, and tertiary amines. These systems are crucial for the cost-effective and sustainable production of amines, which are key precursors in the synthesis of chemicals, pharmaceuticals, and biomolecules (Murugesan, Senthamarai, Chandrashekhar, Natte, Kamer, Beller, & Jagadeesh, 2020).
N-Benzyl Deprotection
Studies on N-benzyl deprotection are crucial, given the importance of the N-benzyl group as a protecting group in organic synthesis. This research is significant in drug and natural product research, providing systematic reviews of recent advances in reductive, oxidative, and acid-base debenzylation methods (Zhou, Zhang, Xue, & Li, 2019).
Safety And Hazards
The safety information for “N-benzyl-2,2,5,5-tetramethyloxolan-3-amine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(2)10-13(15(3,4)17-14)16-11-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAYZBWOBUSFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177125 | |
| Record name | 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2,2,5,5-tetramethyloxolan-3-amine | |
CAS RN |
1432679-03-2 | |
| Record name | 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Furanamine, tetrahydro-2,2,5,5-tetramethyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)




![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

